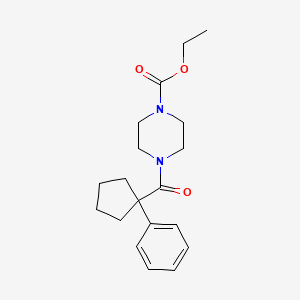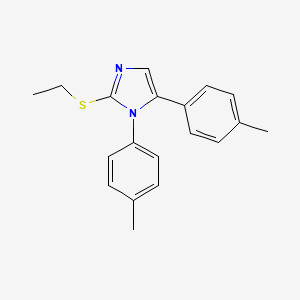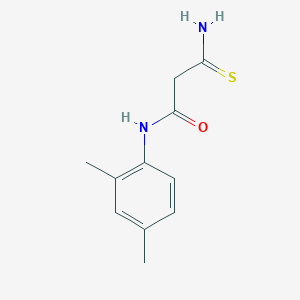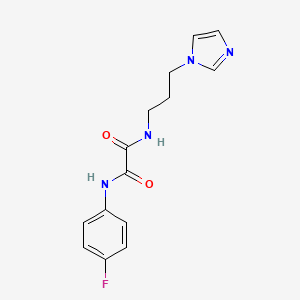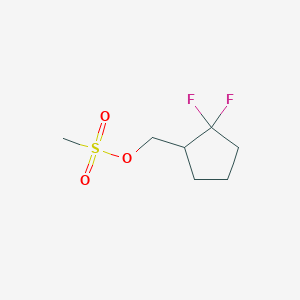![molecular formula C13H20N4O2 B2481849 N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide CAS No. 2247103-02-0](/img/structure/B2481849.png)
N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic heterocyclic scaffolds to achieve the desired complex structures. For example, derivatives like 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide have been synthesized as PDE4 inhibitors, indicating a methodological approach to synthesizing related compounds with specific biological activities (Srivastava & Singh, 2020). These synthesis strategies often involve the construction of the core heterocyclic ring followed by functionalization to introduce various substituents, which can significantly alter the compound's biological activity.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of spiro linkage that connects two or more heterocyclic rings. This unique feature may contribute to the compound's biological activities by affecting its binding to biological targets. Molecular interaction studies, such as those conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into how these compounds interact with receptors at the molecular level, highlighting the importance of conformational analysis in understanding their mechanism of action (Shim et al., 2002).
科学的研究の応用
Synthesis and Chemical Reactivity
N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is a compound involved in various chemical synthesis and reactivity studies. For instance, it's structurally related to compounds used in the study of the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This study, conducted by Ledenyova et al., explored the ANRORC rearrangement and N-formylation of these compounds, leading to the formation of formamides, a process confirmed by X-ray analysis (Ledenyova et al., 2018). Furthermore, Strässler et al. researched the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which are structurally similar and used as synthons for heterocyclic α-amino acids (Strässler et al., 1997).
Pharmacological Activities
There's a significant body of research focusing on the pharmacological activities of compounds structurally related to N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide. Mahmoud et al. synthesized various fused oxazine compounds, like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, and evaluated their antioxidant and anticancer activities (Mahmoud et al., 2017). Another study by El Azab and Khaled explored the synthesis of enaminone of naphtho[b]1,4-oxazine, utilizing it as a building block for various derivatives with noted antimicrobial and antifungal activities (El Azab & Khaled, 2015).
Antimicrobial and Antitubercular Activities
Compounds similar in structure to N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide have been studied for their antimicrobial and antitubercular activities. Amini et al. synthesized N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, displaying moderate antitubercular activity against Mycobacterium tuberculosis (Amini et al., 2008). Patil et al. synthesized new piperazine and triazolo-pyrazine derivatives, which showed promising antimicrobial activity in vitro (Patil et al., 2021).
特性
IUPAC Name |
N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-16(2)12(18)11-7-10-8-19-13(9-17(10)15-11)3-5-14-6-4-13/h7,14H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAWKFNLGRPEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN2CC3(CCNCC3)OCC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

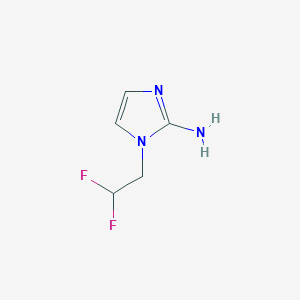
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
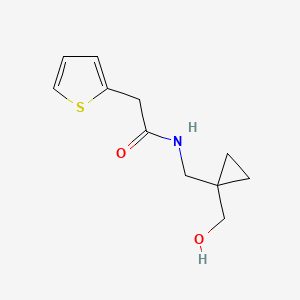
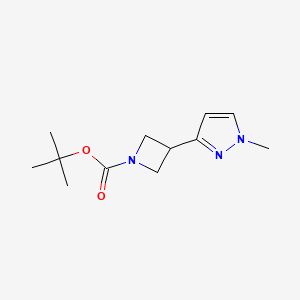
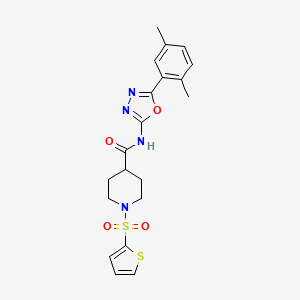
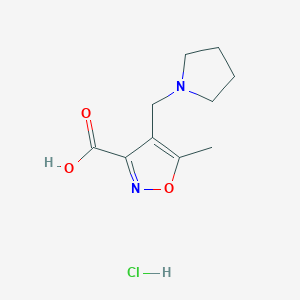
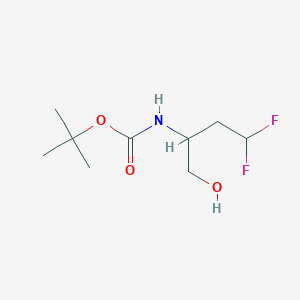
![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)
